molecular formula C8H10BrNO B8752973 1-(2-Amino-5-bromophenyl)ethan-1-ol

1-(2-Amino-5-bromophenyl)ethan-1-ol

Cat. No.: B8752973
M. Wt: 216.07 g/mol
InChI Key: RTIGSRQGUBHYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with an amino group at the 2-position and a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Amino-5-bromo-phenyl)-ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-bromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to remove the bromine atom, yielding 1-(2-Amino-phenyl)-ethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 or KCN in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 1-(2-Amino-5-bromo-phenyl)-ethanone.

    Reduction: 1-(2-Amino-phenyl)-ethanol.

    Substitution: 1-(2-Amino-5-substituted-phenyl)-ethanol.

Scientific Research Applications

1-(2-Amino-5-bromophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amino and bromine substituents.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, the amino group may interact with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Amino-phenyl)-ethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    1-(2-Amino-5-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    1-(2-Amino-5-fluoro-phenyl)-ethanol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

Uniqueness: 1-(2-Amino-5-bromophenyl)ethan-1-ol is unique due to the presence of both an amino group and a bromine atom on the phenyl ring

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(2-amino-5-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,10H2,1H3

InChI Key

RTIGSRQGUBHYLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2-amino-5-bromo-phenyl)-ethanone (2.4 g, 11.2 mmol) in anhydrous methanol (50 mL) was added sodium borohydride (1 g, 26 mmol) at rt under nitrogen. The mixture was stirred for 1 h, poured onto ice water, and extracted with ethyl acetate (3×30 mL). The combined organic layers were dried (MgSO4) and concentrated to yield the title compound as an off-white solid (2.1 g, 86%): mp 95-96° C.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.